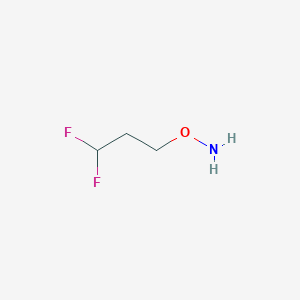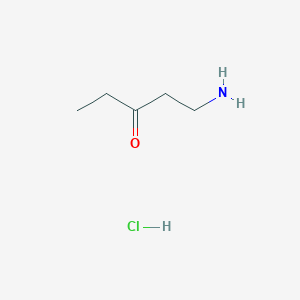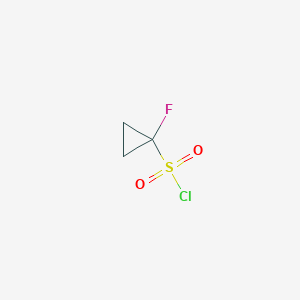
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoropropan-2-yl)pyridine-4-carboxylic acid (2-FPPCA) is an organic compound with a molecular formula of C8H8FNO2. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 2-FPPCA has been studied for its potential applications in various fields, including synthetic organic chemistry, analytical chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid is not well understood. However, it is believed to involve the formation of a reactive intermediate, which then reacts with the target molecule. This reaction is believed to be catalyzed by the enzyme cytochrome P450s, which are found in many organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to inhibit the activity of cytochrome P450s, which can lead to decreased levels of certain hormones and other molecules. In addition, it has been shown to have some antioxidant activity, which may be beneficial in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid. It could be used in the development of novel drugs and in the synthesis of new compounds. In addition, it could be used in the study of enzyme mechanisms and in the analysis of complex biological systems. It could also be used in the development of new analytical techniques and in the production of new materials. Finally, it could be used in the development of new medical treatments and in the study of the effects of environmental toxins.
Synthesemethoden
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid can be synthesized from the reaction of 2-fluoropropanol with pyridine-4-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature and requires a few hours to complete. The product is isolated by filtration, washed with water, and dried.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has been used in various scientific research applications, including the synthesis of novel compounds, the analysis of complex biological systems, and the study of enzymatic mechanisms. In particular, it has been used as a building block for the synthesis of biologically active compounds and as a reagent in the analysis of proteins and other biomolecules. In addition, this compound has been used as a substrate for various enzymes, such as cytochrome P450s, to study their catalytic mechanisms.
Eigenschaften
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)










